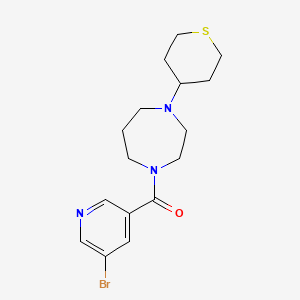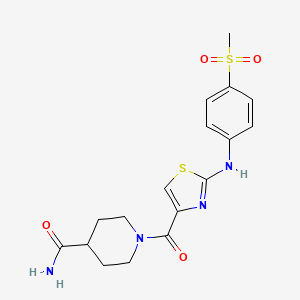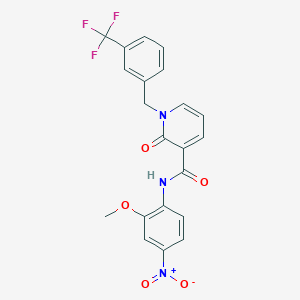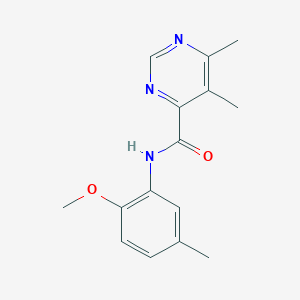
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It was initially discovered as a potential anti-cancer drug and has been extensively studied in preclinical and clinical trials. PD-0332991 has shown promising results in inhibiting tumor growth and has the potential to be used as a therapeutic agent.
Mechanism of Action
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide works by binding to the ATP-binding site of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb). Phosphorylation of Rb is required for cell cycle progression, and inhibition of CDK4 and CDK6 prevents this process. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent anti-cancer activity in preclinical models. It has been shown to inhibit tumor growth and induce cell death in various types of cancer cells. In addition, N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, which makes it an attractive therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. In addition, it has been extensively studied in preclinical models, which provides a wealth of information for researchers. However, N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations. It is not effective in all types of cancer cells, and some cancer cells may develop resistance to the drug over time.
Future Directions
There are several future directions for N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide research. One area of focus is the development of combination therapies that include N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. It has been shown to enhance the efficacy of other anti-cancer drugs, and combination therapies may lead to better outcomes for cancer patients. Another area of focus is the development of biomarkers that can predict which patients will respond to N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide treatment. This may lead to more personalized treatment options for cancer patients. Finally, there is ongoing research to develop more potent and selective CDK4/6 inhibitors that may have improved efficacy and fewer side effects.
Synthesis Methods
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methoxy-5-methylbenzaldehyde with ethyl cyanoacetate to form 2-methoxy-5-methylphenylacrylic acid ethyl ester. The ester is then converted to the corresponding acid and coupled with 5,6-dimethylpyrimidine-4-amine to form the final product.
Scientific Research Applications
N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials as a potential anti-cancer drug. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and glioblastoma. N-(2-Methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide works by inhibiting CDK4 and CDK6, which are involved in cell cycle progression. Inhibition of these kinases leads to cell cycle arrest and ultimately cell death.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-5-6-13(20-4)12(7-9)18-15(19)14-10(2)11(3)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUIUAQFQGUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

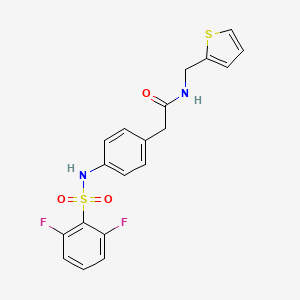
![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)
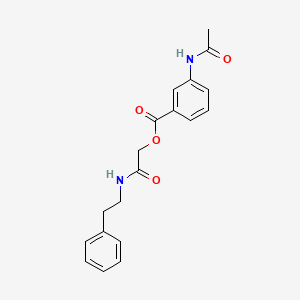
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2402195.png)
![N1-cyclopentyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2402196.png)
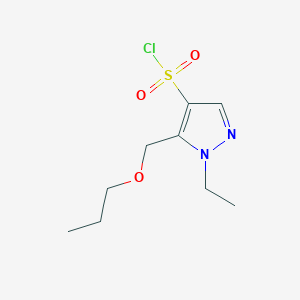
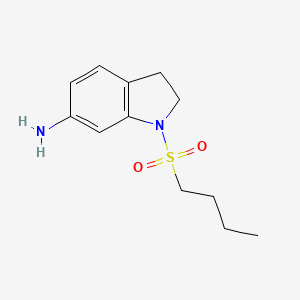

![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)

![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
